![molecular formula C12H10N2 B094293 Pyridine, 2-[2-(3-pyridinyl)ethenyl]- CAS No. 17755-52-1](/img/structure/B94293.png)

Pyridine, 2-[2-(3-pyridinyl)ethenyl]-

Vue d'ensemble

Description

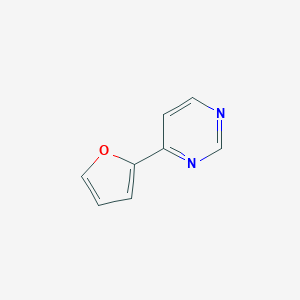

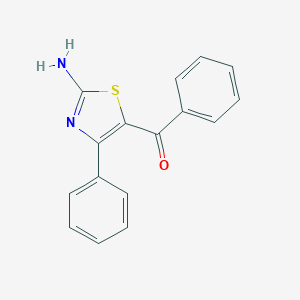

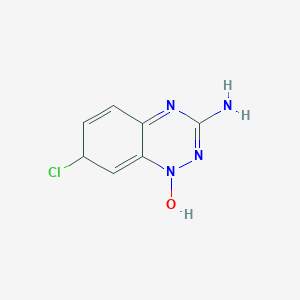

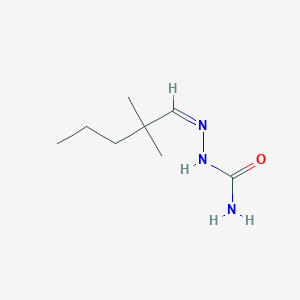

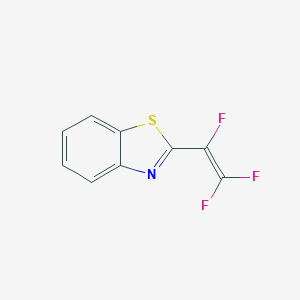

“Pyridine, 2-[2-(3-pyridinyl)ethenyl]-” is a chemical compound with the molecular formula C12H10N2 . It is structurally related to pyridine, which is a basic heterocyclic organic compound .

Synthesis Analysis

Pyridinium salts, which are structurally diverse and quite familiar in many natural products and bioactive pharmaceuticals, have played an intriguing role in a wide range of research topics . The synthesis of pyridine derivatives involves various methods, including the reaction of Grignard reagents with pyridine N-oxides , and the cross-coupling of aryl bromides with pyridyl aluminum reagents .Molecular Structure Analysis

The molecular structure of “Pyridine, 2-[2-(3-pyridinyl)ethenyl]-” can be viewed using computational tools . It is structurally related to benzene, with one methine group replaced by a nitrogen atom .Chemical Reactions Analysis

The chemical reactions involving pyridine derivatives are diverse. For instance, pyridine reacts at 2 and 4 positions and behaves similar to imines and carbonyls . The reaction with Lewis acids results in the addition to the nitrogen atom of pyridine .Physical And Chemical Properties Analysis

Pyridine is a highly flammable, weakly alkaline, water-miscible liquid with a distinctive, unpleasant fish-like smell . It has a molecular electric dipole moment of 2.2 debyes . The standard enthalpy of formation of pyridine is 100.2 kJ/mol in the liquid phase and 140.4 kJ/mol in the gas phase .Applications De Recherche Scientifique

Redox-Responsive Polymeric Materials

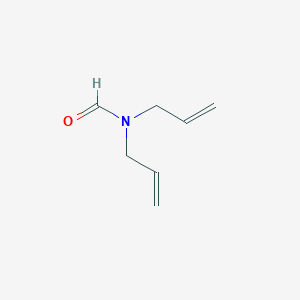

The compound is used in the design of redox-responsive polymeric materials. The rapid thiol–disulfide exchange reaction of the pyridyl disulfide (PDS) group with thiol functional groups has been exploited from the reversible conjugation of therapeutic agents to the fabrication of redox-responsive crosslinked materials such as hydrogels and nanogels .

Drug Delivery Vehicles

The disulfide linkage in the compound is cleaved in the presence of an endogenous reducing agent, namely, glutathione, also found in increased amounts in diseased tissues. This has led to the incorporation of this particular linkage into several therapeutic platforms .

Diagnostic Interfaces

The compound is used in the fabrication of diagnostic interfaces. The disulfide linkage containing redox-responsive polymers have attracted interest in various biomedical applications .

Fabrication of Fibers

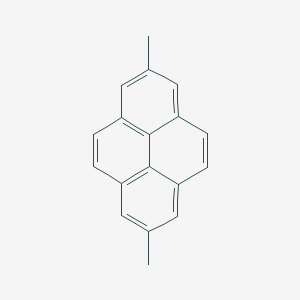

Fibers composed of 5,10,15,20-tetrakis (4-pyridyl)porphyrinatozinc (II) (ZnTPyP) were synthesized by a surfactant-assisted method using cetyltrimethylammonium bromide (CTAB) and chloroform. The presence of CTAB was essential to make and to maintain the fibers .

Formation of ZnTPyP Fibers

The formation rate of ZnTPyP fibers became slower with increasing the molar ratio of CTAB to ZnTPyP. Measurements of absorption spectra of the synthesized fibers showed splitting of the Soret band at 426 nm into two peaks at 416 and 454 nm in accordance with the formation of the ZnTPyP fibers .

6. Coordination of Nitrogen to Zinc (II) Theoretical calculations were performed using the DFT/B97D functional to estimate the stability of the π–π stacking and the coordination of Zn–N. The presence of the CTAB micelles suppresses the aggregation of ZnTPyP molecules due to the π–π stacking, which is thermodynamically more favorable .

Mécanisme D'action

Target of Action

Pyridyl disulfide-based compounds have been known to interact with thiol functional groups .

Mode of Action

The compound’s mode of action involves a rapid thiol–disulfide exchange reaction with thiol functional groups . This interaction is exploited for the reversible conjugation of therapeutic agents and the fabrication of redox-responsive crosslinked materials such as hydrogels and nanogels .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as 6,7-dimethyl-2,3-di (2-pyridyl)quinoxaline, have been investigated .

Result of Action

The thiol–disulfide exchange reaction can lead to the formation of redox-responsive materials, which have applications in drug delivery and diagnostic interfaces .

Action Environment

The action, efficacy, and stability of 1-(2-Pyridyl)-2-(3-Pyridyl)-Ethylene can be influenced by various environmental factors. For instance, the presence of endogenous reducing agents can lead to the cleavage of the disulfide linkage .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[(E)-2-pyridin-3-ylethenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1-2-9-14-12(5-1)7-6-11-4-3-8-13-10-11/h1-10H/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXDIUGCNUFQEM-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=CC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C=C/C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601263077 | |

| Record name | Pyridine, 2-[2-(3-pyridinyl)ethenyl]-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Pyridyl)-2-(3-Pyridyl)-Ethylene | |

CAS RN |

13362-75-9, 17755-52-1 | |

| Record name | Pyridine, 2-[2-(3-pyridinyl)ethenyl]-, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13362-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-2-(2-(3-Pyridyl)vinyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013362759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Pyridyl)-2(3-pyridly)ethylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000737373 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60478 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-[2-(3-pyridinyl)ethenyl]-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-PYRIDYL)-2-(3-PYRIDYL)-ETHYLENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does the structure of 1-(2-pyridyl)-2-(3-pyridyl)ethylene contribute to its coordination behavior?

A: 1-(2-pyridyl)-2-(3-pyridyl)ethylene possesses two nitrogen donor atoms within its pyridyl rings, making it a bidentate ligand. These nitrogen atoms can readily coordinate to metal centers, forming stable complexes. The presence of the ethylene bridge introduces rigidity to the ligand, influencing the geometry and stability of the resulting metal complexes. [, , ]

Q2: Can 1-(2-pyridyl)-2-(3-pyridyl)ethylene undergo photochemical reactions within metal-organic frameworks?

A: Yes, research has demonstrated that 1-(2-pyridyl)-2-(3-pyridyl)ethylene can participate in [2+2] photocycloaddition reactions when incorporated into certain metal-organic frameworks. For example, upon exposure to UV or sunlight, complexes containing this ligand can undergo a single-crystal-to-single-crystal (SCSC) transformation, forming cyclobutane derivatives. This reactivity is particularly interesting for developing photo-switchable materials and optical memory devices. [, ]

Q3: What spectroscopic techniques are useful for characterizing complexes containing 1-(2-pyridyl)-2-(3-pyridyl)ethylene?

A3: Various spectroscopic techniques can provide valuable information about complexes incorporating this ligand. These include:

- UV-Vis Spectroscopy: Helps analyze the electronic transitions within the ligand and the metal center, providing insights into the coordination environment and geometry. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for characterizing the organic ligand itself and for studying solution-phase dynamics of complexes. []

- Photoelectron Spectroscopy (PES): Provides information about the electronic structure and ionization potentials of the free ligand, aiding in the interpretation of its coordination behavior. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.